Cas no 220442-63-7 (tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate)

Tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate is a chiral isocyanate ester featuring a stereochemically defined structure, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The tert-butyl ester group enhances stability, facilitating handling and storage, while the isocyanate functionality provides reactivity for nucleophilic additions, enabling the formation of ureas, carbamates, and other derivatives. The (2S,3S) configuration ensures precise stereocontrol in downstream reactions, critical for producing enantiomerically pure compounds. Its structural rigidity and well-defined chirality make it suitable for constructing complex molecular frameworks in medicinal chemistry and agrochemical research. Proper handling under inert conditions is recommended due to the moisture-sensitive isocyanate group.
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate structure
220442-63-7 structure
商品名:tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
CAS番号:220442-63-7
MF:C11H19NO3
メガワット:213.273463487625
CID:6290537
PubChem ID:165524961

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
    • 220442-63-7
    • EN300-1458653
    • インチ: 1S/C11H19NO3/c1-6-8(2)9(12-7-13)10(14)15-11(3,4)5/h8-9H,6H2,1-5H3/t8-,9-/m0/s1
    • InChIKey: NTVCJSDRIHUXNL-IUCAKERBSA-N
    • ほほえんだ: O(C([C@H]([C@@H](C)CC)N=C=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 213.13649347g/mol
  • どういたいしつりょう: 213.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 55.7Ų

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1458653-5000mg
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
5000mg
$2110.0 2023-09-29
Enamine
EN300-1458653-2.5g
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
2.5g
$1428.0 2023-06-06
Enamine
EN300-1458653-0.5g
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
0.5g
$699.0 2023-06-06
Enamine
EN300-1458653-250mg
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
250mg
$670.0 2023-09-29
Enamine
EN300-1458653-1000mg
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
1000mg
$728.0 2023-09-29
Enamine
EN300-1458653-500mg
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
500mg
$699.0 2023-09-29
Enamine
EN300-1458653-5.0g
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
5g
$2110.0 2023-06-06
Enamine
EN300-1458653-50mg
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
50mg
$612.0 2023-09-29
Enamine
EN300-1458653-100mg
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
100mg
$640.0 2023-09-29
Enamine
EN300-1458653-1.0g
tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate
220442-63-7
1g
$728.0 2023-06-06

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate 関連文献

tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoateに関する追加情報

Recent Advances in the Application of tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate (CAS: 220442-63-7) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate (CAS: 220442-63-7) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This chiral isocyanate derivative serves as a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutics and bioactive compounds. Recent studies have highlighted its potential in peptide modification, drug conjugation, and as a key intermediate in the synthesis of protease inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effective use of this compound in the synthesis of irreversible covalent inhibitors for SARS-CoV-2 main protease. The researchers utilized the isocyanate functionality to form stable urea linkages with active site cysteine residues, resulting in compounds with picomolar inhibitory activity. This approach has opened new avenues for developing broad-spectrum antiviral agents targeting viral proteases.

In the area of targeted drug delivery, a recent Nature Communications paper (2024) described the application of tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate in constructing antibody-drug conjugates (ADCs). The chiral center and steric hindrance provided by the tert-butyl group were found to significantly improve the stability of the linker in physiological conditions, addressing a major challenge in ADC development. The resulting conjugates showed enhanced therapeutic indices in preclinical models of HER2-positive cancers.

From a synthetic chemistry perspective, advances in the asymmetric synthesis of this compound have been reported. A 2024 Organic Letters publication detailed a biocatalytic route using engineered lipases that achieved >99% ee with significantly improved yield compared to traditional chemical methods. This development is particularly important for scaling up production while maintaining the high stereochemical purity required for pharmaceutical applications.

The safety profile and handling considerations of this compound have also been the subject of recent investigations. While isocyanates are generally known for their reactivity and potential toxicity, studies have shown that the tert-butyl (2S,3S)-2-isocyanato-3-methylpentanoate exhibits relatively good stability when stored under anhydrous conditions at low temperatures (-20°C). Proper handling protocols and the use of appropriate personal protective equipment remain essential when working with this compound in laboratory settings.

Looking forward, researchers are exploring the potential of this building block in emerging areas such as PROTAC (proteolysis targeting chimera) development and covalent fragment-based drug discovery. Its unique combination of chirality, reactivity, and steric properties makes it particularly valuable for these applications. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting that its importance in drug discovery will continue to grow in the coming years.

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